3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S.ClH/c1-16-5-6-18-21(13-16)33-24(25-18)27(8-7-26-9-11-32-12-10-26)23(28)17-14-19(29-2)22(31-4)20(15-17)30-3;/h5-6,13-15H,7-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWOLZJEUVDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Condensation reactions: to form the benzamide core.
Substitution reactions: to introduce the trimethoxy and morpholinoethyl groups.
Methylation reactions: to add the methyl group at the appropriate position on the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH₃) and morpholine.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or benzothiazoles.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Employed in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues from the Iranian Journal of Pharmaceutical Research (2021)
Six benzamide and isonicotinamide derivatives (compounds 4d–4i ) were synthesized and characterized, sharing the following features :
| Compound | Key Substituents | Notable Features |
|---|---|---|
| 4d | 3,4-Dichlorobenzamide, morpholinomethyl | Enhanced polarity due to Cl substituents |
| 4e | 3,4-Dichlorobenzamide, piperazinyl | Potential for improved solubility |
| 4i | Iso-nicotinamide, morpholinomethyl | Pyridine ring for π-π interactions |
Comparison with Target Compound :
- The target compound replaces chlorine atoms (4d, 4e) with methoxy groups , likely reducing electrophilicity and toxicity while increasing steric bulk.
Propanamide Sulfonyl Derivative (CAS: 1217180-15-8)
This analogue shares the 6-methylbenzo[d]thiazol-2-yl and morpholinoethyl groups but features a propanamide sulfonyl core instead of a benzamide (Molecular Weight: 528.1 g/mol; Formula: C₂₃H₂₇ClFN₃O₄S₂) .
Key Differences :
- The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
Sulfonyl Benzamide Derivative (CAS: 1322030-57-8)
With a molecular weight of 567.2 g/mol (C₂₆H₃₅ClN₄O₄S₂), this compound incorporates a 4-sulfonylbenzamide core and a 6-ethoxybenzo[d]thiazol-2-yl group .
Comparison Highlights :
- The ethoxy group on the benzothiazole (vs. methyl in the target) may enhance metabolic stability.
- The sulfonyl group could improve hydrogen-bonding capacity compared to the trimethoxybenzamide.
Benzoimidazothiazole Derivatives (Antioxidant Activity)
Compounds featuring benzo[4,5]imidazo[2,1-b]thiazole cores demonstrated antioxidant activity via DPPH radical scavenging . While structurally distinct from the target compound, the shared thiazole heterocycle underscores the pharmacological relevance of such motifs.
Research Findings and Implications
- Substituent Effects : Methoxy groups in the target compound likely enhance lipophilicity and π-stacking compared to chlorinated analogues (e.g., 4d), which may improve blood-brain barrier penetration .
- Morpholinoethyl vs. Morpholinomethyl: The longer ethyl chain in the target compound could optimize interactions with hydrophobic pockets in biological targets.
- Benzothiazole Modifications : The 6-methyl group (target) vs. 6-ethoxy (CAS: 1322030-57-8) balances steric effects and metabolic resistance .
Biological Activity
3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 522.1 g/mol
- CAS Number : 1216426-95-7
The compound features a complex structure that includes a benzamide moiety, which is known for its diverse biological activities. The presence of methoxy groups and a thiazole ring contributes to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | Inhibition of DHFR |
| Compound B | Lung Cancer | 3.8 | Induction of apoptosis |
| Target Compound | Various | TBD | TBD |
The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve the modulation of key signaling pathways involved in cell growth and survival.
2. Enzyme Inhibition
Benzamide derivatives have been studied for their role as inhibitors of various enzymes, including histone deacetylases (HDACs). These enzymes play a critical role in cancer progression and other diseases.
- HDAC Inhibition : Some studies suggest that benzamide derivatives can inhibit HDAC activity, leading to increased acetylation of histones and subsequent changes in gene expression related to cell cycle regulation and apoptosis.
3. Neuroprotective Effects
Certain benzamide derivatives have demonstrated neuroprotective properties against oxidative stress-induced neuronal damage. Although specific data on the target compound is limited, related compounds show promise in protecting neurons in vitro.
Case Studies
- Antitumor Efficacy : A study involving the evaluation of a series of benzamide derivatives found that those with methoxy substitutions exhibited enhanced antitumor activity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways essential for cancer cell survival .
- Neuroprotection : Research on structurally similar compounds highlighted their ability to protect cortical neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
